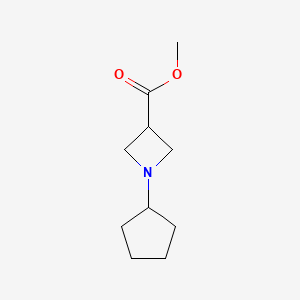
Methyl 1-cyclopentylazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-cyclopentylazetidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate typically involves the reaction of cyclopentylamine with ethyl 3-bromopropionate, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
科学的研究の応用
Methyl 1-cyclopentylazetidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-cyclopentylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl 1-cyclohexylazetidine-3-carboxylate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl 1-cyclopentylazetidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 1-cyclopentylpyrrolidine-3-carboxylate: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness: Methyl 1-cyclopentylazetidine-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its azetidine ring provides a rigid framework that can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
生物活性
Methyl 1-cyclopentylazetidine-3-carboxylate (CAS Number: 1355247-97-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. Its structural characteristics include a cyclopentyl group attached to an azetidine ring, which contributes to its unique pharmacological profile.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including:
Toxicity and Safety
The safety profile of this compound has not been extensively documented. However, general safety data for azetidine derivatives suggest that careful evaluation is necessary when considering therapeutic applications.
Research Findings and Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential:
- Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions that yield high purity compounds suitable for biological testing. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of synthesized products .
- Biological Testing : In vitro studies are essential for assessing the biological activity of new compounds. For instance, compounds with similar azetidine structures have shown varying degrees of inhibition against bacterial strains, indicating a need for further exploration in this area .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
methyl 1-cyclopentylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDPYTUKIJNNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742802 |
Source


|
| Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-97-0 |
Source


|
| Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














